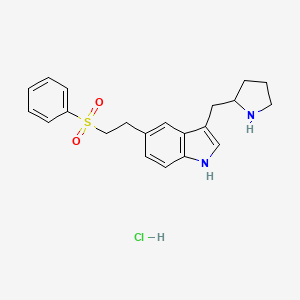

N-DesmethylEletriptanHydrochloride

Description

N-Desmethyl Eletriptan Hydrochloride is the primary metabolite of eletriptan, a second-generation triptan used for acute migraine treatment. Eletriptan itself is a selective serotonin (5-HT1B/1D) receptor agonist that inhibits neurogenic inflammation and vasodilation in migraine pathophysiology. The N-desmethylation of eletriptan is mediated by the cytochrome P450 enzyme CYP3A4 in human liver microsomes . This metabolite retains partial pharmacological activity, though its clinical significance in migraine therapy remains under investigation. As a reference standard, N-Desmethyl Eletriptan Hydrochloride is critical for pharmacokinetic studies, drug monitoring, and metabolic pathway elucidation.

Properties

Molecular Formula |

C21H25ClN2O2S |

|---|---|

Molecular Weight |

405.0 g/mol |

IUPAC Name |

5-[2-(benzenesulfonyl)ethyl]-3-(pyrrolidin-2-ylmethyl)-1H-indole;hydrochloride |

InChI |

InChI=1S/C21H24N2O2S.ClH/c24-26(25,19-6-2-1-3-7-19)12-10-16-8-9-21-20(13-16)17(15-23-21)14-18-5-4-11-22-18;/h1-3,6-9,13,15,18,22-23H,4-5,10-12,14H2;1H |

InChI Key |

PPISBGKXDNXXHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DesmethylEletriptanHydrochloride involves the demethylation of Eletriptan. This process typically requires specific reagents and conditions to achieve the desired product. The reaction conditions often include the use of a demethylating agent under controlled temperature and pressure to ensure the selective removal of the methyl group from Eletriptan .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-DesmethylEletriptanHydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully reduced amine derivatives .

Scientific Research Applications

N-DesmethylEletriptanHydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

Biology: Studied for its interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects and its role in the development of new migraine treatments.

Industry: Used in the pharmaceutical industry for quality control and validation of Eletriptan production processes .

Mechanism of Action

N-DesmethylEletriptanHydrochloride exerts its effects by binding to serotonin receptors in the brain. This binding leads to the constriction of blood vessels, which helps alleviate the pain associated with migraines. The molecular targets involved include various serotonin receptor subtypes, such as 5-HT1B and 5-HT1D receptors .

Comparison with Similar Compounds

Table 1: Key Comparisons of N-Desmethylated Metabolites

Structural and Metabolic Comparisons

Enzyme Specificity :

N-Desmethyl Eletriptan HCl shares CYP3A4-mediated metabolism with N-Desmethyl Diltiazem HCl and N-desmethyl AH-7921 HCl, highlighting CYP3A4's role in processing diverse drug classes (antimigraine, cardiovascular, and opioids) . In contrast, N-Desmethyl Clomipramine HCl and N-Desmethyl Sertraline HCl rely on additional isoforms like CYP2D6, reflecting variability in antidepressant metabolism .Pharmacological Impact : Unlike N-desmethyl AH-7921 HCl (active opioid) and rac N-Desmethyl Tramadol-d3 HCl (active analgesic), N-Desmethyl Eletriptan HCl exhibits only partial receptor agonism . This contrasts with metabolites like N-Desmethyl Sertraline HCl, which show negligible SSRI activity, and N-Desmethyl Terbinafine HCl, which lacks antifungal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.